3-(3-Chloro-4-fluorophenyl)-3-pentanol
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-3-pentanol is an organic compound characterized by a phenyl ring substituted with chlorine and fluorine atoms, and a pentanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 3-chloro-4-fluorophenyl magnesium bromide with ethyl magnesium bromide followed by hydrolysis.
Reduction of Ketones: Another method involves the reduction of 3-(3-chloro-4-fluorophenyl)-3-pentanone using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency.
Types of Reactions:
Oxidation: Oxidation of this compound can produce corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the chlorine or fluorine positions, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) are used in substitution reactions.
Major Products Formed:
Oxidation: 3-(3-Chloro-4-fluorophenyl)-3-pentanone, 3-(3-Chloro-4-fluorophenyl)-3-pentanoic acid.
Reduction: 3-(3-Chloro-4-fluorophenyl)-3-pentylamine.
Substitution: 3-(3-Hydroxy-4-fluorophenyl)-3-pentanol, 3-(3-Cyanophenyl)-3-pentanol.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-3-pentanol is utilized in various fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the effects of halogenated phenyl groups on biological systems.
Medicine: It is investigated for potential therapeutic applications, including its role in drug design and development.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Chloro-4-fluorophenyl)-3-pentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms influences its binding affinity and specificity, affecting biological pathways and cellular processes.
Comparison with Similar Compounds
3-(3-Chloro-4-fluorophenyl)-3-pentanone
3-(3-Chloro-4-fluorophenyl)-3-pentanoic acid
3-(3-Hydroxy-4-fluorophenyl)-3-pentanol
3-(3-Cyanophenyl)-3-pentanol
Uniqueness: 3-(3-Chloro-4-fluorophenyl)-3-pentanol is unique due to its specific combination of halogen atoms and the pentanol group, which influences its chemical reactivity and biological activity. This combination provides distinct advantages in synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-3-11(14,4-2)8-5-6-10(13)9(12)7-8/h5-7,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATVEOYAGLBCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240940 |
Source
|
Record name | Benzenemethanol, 3-chloro-α,α-diethyl-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379367-44-8 |
Source
|
Record name | Benzenemethanol, 3-chloro-α,α-diethyl-4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379367-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 3-chloro-α,α-diethyl-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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